Product packaging for Methylcycloheptane(Cat. No.:CAS No. 4126-78-7)

Methylcycloheptane

Cat. No.: B031391
CAS No.: 4126-78-7
M. Wt: 112.21 g/mol
InChI Key: GYNNXHKOJHMOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methylcycloheptane is a volatile, cyclic alkane of significant interest in chemical research and development. Its seven-membered ring structure, substituted with a single methyl group, creates a unique molecular framework that is less strained and more flexible than its smaller cycloalkane counterparts. This property makes it a valuable model compound in studies of ring conformation, steric effects, and strain energy in medium-sized cycloalkanes. In synthetic chemistry, this compound serves as a versatile non-polar, aprotic solvent for reactions requiring low polarity and low dielectric constant. Its primary research applications include its use as an inert reaction medium, a component in hydrocarbon fuel surrogate mixtures for combustion and pyrolysis studies, and a standard in gas chromatography for method development and calibration. Researchers also utilize it in material science for investigating polymer solubility and in physical chemistry for measuring thermodynamic properties like vapor pressure, density, and viscosity. This product is supplied as a high-purity liquid and is strictly intended for laboratory and research purposes. It is not for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B031391 Methylcycloheptane CAS No. 4126-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylcycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNNXHKOJHMOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194176
Record name Cycloheptane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4126-78-7
Record name Cycloheptane, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methylcycloheptane and Its Structural Analogues

Direct Alkylation of Cycloheptane (B1346806) Precursors

One conceptual approach to Methylcycloheptane involves the direct alkylation of cycloheptane. This compound can be synthesized through various methods, including the alkylation of cycloheptane with methyl halides in the presence of a catalyst. fishersci.nl While this general principle is recognized, specific detailed examples for the direct methylation of saturated cycloheptane through this route are not extensively documented in available literature.

Alkylation reactions, such as Friedel-Crafts alkylations, are known for functionalizing alkenes, including cyclic alkenes, by introducing alkyl groups. fishersci.no However, these methods typically apply to unsaturated systems or involve more complex rearrangements when applied to saturated cycloalkanes. Similarly, advancements in C-H methylation techniques allow for the functionalization of C-H bonds in various sp2 and sp3 systems, but direct, selective methylation of cycloheptane itself remains a challenging area of research. labsolu.ca

Strategies for Methylated Alicyclic Systems: Relevance to this compound Synthesis

More prevalent and well-documented synthetic routes to this compound and its derivatives involve multi-step procedures or transformations of other cyclic or acyclic precursors.

Direct Synthesis from Diols and Ketones using a Homogeneous Manganese Catalyst A notable methodology for the catalytic synthesis of cycloheptane rings, including methylated derivatives, involves the use of a homogeneous manganese catalyst., This atom-economic reaction produces only water as a stoichiometric byproduct., The method allows for the construction of seven-membered rings by varying the carbon chain of the diol component.,

Detailed research findings illustrate this approach: The reaction of 1,6-hexanediol (B165255) with 1-(pentamethylphenyl)ethanone, referred to as "pentamethyl acetophenone (B1666503) 5a" in the original research, successfully led to the formation of a desired seven-membered ring species, compound 7a, with significant yields.,

ReactantsProduct TypeGC Yield (%)Isolated Yield (%)
1,6-Hexanediol + 1-(pentamethylphenyl)ethanoneSeven-membered ring (7a)7866

Furthermore, the synthesis of methylated cycloheptane products has been achieved through this method. The reaction of a methyl-substituted 1,6-hexanediol with 1-(pentamethylphenyl)ethanone yielded a cycloheptane product, compound 7b, with an excellent 98% yield., This demonstrates the direct relevance of this method to the synthesis of methylated cycloheptanes.

The optimized reaction conditions typically involved a non-noble, air-stable manganese catalyst at a 2 mol% loading, with potassium tert-butoxide (KOtBu) as the base., Temperatures between 150°C and 170°C were employed, with increasing temperature leading to higher conversions (e.g., 98% conversion and 74% yield at 170°C).,

Routes Involving Cycloheptanone (B156872) and Cycloheptane-1,3-diones Simple cycloheptane derivatives are commonly synthesized through the reduction of cycloheptanone or cycloheptenes., For instance, this compound-d3, an isotopic analogue of this compound, can be synthesized from cycloheptanone.

Multistep procedures are also employed for the preparation of substituted cycloheptane-1,3-diones, which can subsequently be reduced to form substituted cycloheptane rings., These procedures often originate from 1,2-diketones and involve ring expansion reactions of cyclopentanones., An example relevant to methylated cycloheptane derivatives is the preparation of 2-Methylcycloheptane-1,3-Dione. This compound can undergo further transformations, such as its conversion into 5-Methylcycloheptane-1,4-dione via a ring expansion pathway starting from a 2-methylcyclopentane-1,3-dione derivative.

Spectroscopic Characterization and Structural Elucidation of Methylcycloheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure and dynamics of organic compounds, including cycloalkanes like methylcycloheptane. The chemical shifts, multiplicity patterns, and coupling constants observed in NMR spectra provide detailed information about the electronic environment and connectivity of individual atoms within the molecule. For cycloheptane (B1346806) derivatives, NMR is particularly useful for probing conformational preferences, as the seven-membered ring is highly flexible and can interconvert between various low-energy conformations, such as the twist-chair and boat forms. The specific position of the methyl substituent on the cycloheptane ring influences the symmetry of the molecule, which in turn affects the number and appearance of distinct NMR signals. nih.gov

Advanced 1H and 13C NMR Techniques

Advanced 1H and 13C NMR techniques are instrumental in the detailed structural and conformational analysis of this compound. The availability of 1D NMR spectra for this compound in databases like NMRShiftDB and SpectraBase highlights their utility. nih.govspectrabase.com

1H NMR Spectroscopy: In a 1H NMR spectrum of this compound, the protons on the cycloheptane ring would exhibit complex multiplets due to their diverse chemical environments and extensive spin-spin coupling. The methyl group protons (CH₃) are typically observed as a singlet or a doublet, depending on their coupling to an adjacent proton on the ring. The chemical shifts of the ring protons would span a range characteristic of aliphatic protons (typically δ 0.8-2.0 ppm), with variations influenced by their proximity to the methyl group and their conformational orientation (axial vs. equatorial). The integration of the signals provides the relative number of protons in each environment, while coupling constants (J values) offer insights into the dihedral angles between coupled protons, aiding in conformational assignments.

Illustrative 1H NMR Chemical Shifts for this compound (Hypothetical Data):

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (methyl)~0.8 - 1.0d or s3H
Ring CH~1.2 - 1.8m1H
Ring CH₂~1.0 - 2.0m12H

13C NMR Spectroscopy: 13C NMR spectroscopy provides direct information about the carbon skeleton. For this compound, the number of distinct signals in the 13C NMR spectrum indicates the number of unique carbon environments. Given the C₈H₁₆ formula, this compound would typically show eight distinct carbon signals if it lacks high symmetry or if conformational averaging is slow on the NMR timescale. However, due to rapid conformational interconversions at room temperature, some ring carbons might appear equivalent, leading to fewer signals. The chemical shifts of the carbon atoms are sensitive to their hybridization, substitution, and electronic environment. The methyl carbon would typically resonate around δ 15-25 ppm, while the ring carbons would appear in the aliphatic region (δ 20-50 ppm). nih.govspectrabase.comlibretexts.orglibretexts.org

Illustrative 13C NMR Chemical Shifts for this compound (Hypothetical Data):

Carbon TypeChemical Shift (δ, ppm)
CH₃ (methyl)~18 - 25
Ring CH~30 - 45
Ring CH₂~20 - 40

Note: The chemical shift values provided in the tables are illustrative and based on general trends for alkanes and cycloalkanes. Actual experimental values for this compound would be determined through direct spectroscopic analysis.

Mass Spectrometry for Molecular Fragmentation Pathways

Upon electron ionization, this compound undergoes characteristic fragmentation. Common fragmentation pathways for cycloalkanes and branched alkanes involve the loss of alkyl radicals. For this compound, notable fragment ions would arise from:

Loss of the methyl group: This would result in a fragment at m/z 97 (M⁺ - 15), corresponding to the cycloheptyl cation.

Ring cleavage and subsequent fragmentation: Cycloalkanes often undergo complex ring-opening reactions followed by further cleavages, leading to a series of smaller hydrocarbon fragments. Common fragments for C₈H₁₆ compounds might include ions at m/z 83 (loss of C₂H₅), m/z 69 (loss of C₃H₇), m/z 55 (loss of C₄H₉), and m/z 41 (loss of C₅H₁₁), among others. The relative abundance of these fragments provides a "molecular fingerprint" unique to this compound, which can be compared against spectral databases for identification. nih.govspectrabase.comlibretexts.orgresearchgate.netsemanticscholar.org

Illustrative Mass Spectrometry Fragmentation Peaks for this compound (Hypothetical Data):

m/z ValueProposed Fragment IonRelative Abundance (Illustrative)
112[C₈H₁₆]⁺•Moderate
97[C₇H₁₃]⁺High
83[C₆H₁₁]⁺Moderate
69[C₅H₉]⁺High (often base peak)
55[C₄H₇]⁺High
41[C₃H₅]⁺High

Note: The relative abundances are illustrative. Actual experimental data would show specific intensities for each fragment, and the base peak (most abundant ion) might vary depending on ionization conditions.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Vibrational Spectroscopy, specifically Infrared (IR) spectroscopy, is used to identify the characteristic functional groups present in a molecule by analyzing its vibrational modes. For this compound, an alkane, the IR spectrum primarily exhibits absorption bands associated with C-H stretching and bending vibrations. nih.govspectrabase.com

Key absorption regions expected for this compound include:

C-H Stretching (sp³): Strong absorption bands are typically observed in the region of 2850-2970 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups within the cycloheptane ring.

C-H Bending (Aliphatic):

Methyl (CH₃) asymmetric bending: Around 1465 cm⁻¹.

Methyl (CH₃) symmetric bending: A characteristic sharp band near 1375 cm⁻¹.

Methylene (CH₂) scissoring: Around 1465 cm⁻¹.

Methylene (CH₂) rocking: A broad absorption in the 720-740 cm⁻¹ range is often observed for long-chain alkanes, but for cyclic systems, these can be more complex.

The absence of strong absorption bands in other regions, such as those for C=C double bonds (~1600-1680 cm⁻¹), C=O carbonyl groups (~1700-1750 cm⁻¹), or O-H stretching (~3200-3600 cm⁻¹), further confirms the saturated hydrocarbon nature of this compound. nih.govspectrabase.com

Illustrative Infrared Absorption Bands for this compound (Hypothetical Data):

Wavenumber (cm⁻¹)AssignmentIntensity (Illustrative)
2970 - 2850C-H stretching (sp³)Strong
1465CH₃ asymmetric bend, CH₂ scissoringMedium to Strong
1375CH₃ symmetric bendMedium

Note: The intensities are illustrative. Actual experimental data would provide specific peak positions and relative intensities.

Conformational Analysis and Ring Dynamics in Methylcycloheptane Systems

Theoretical and Experimental Approaches to Ring Conformations

The conformational surface of cycloheptane (B1346806), and by extension methylcycloheptane, has been extensively mapped using theoretical calculations, such as Density Functional Theory (DFT), and confirmed by experimental methods. biomedres.us These studies reveal a landscape dominated by two main families of conformers: the twist-chair and the twist-boat.

The primary conformers of the cycloheptane ring are not the simple "chair" and "boat" forms. Due to significant torsional strain and repulsion between eclipsing hydrogen atoms, the symmetrical chair and boat are actually transition states for interconversion, not stable energy minima. researchgate.net The lowest energy conformations are distorted, "twisted" versions:

Twist-Chair (TC): This is the global energy minimum, representing the most stable conformation for the cycloheptane ring. It exists as a pair of enantiomeric forms that rapidly interconvert. researchgate.net

Twist-Boat (TB): This conformer represents a local energy minimum, being slightly higher in energy than the twist-chair. researchgate.net

Computational studies have identified and characterized numerous conformers, with DFT computations confirming the relative energies and geometries of these structures. biomedres.us For this compound, the methyl group can occupy various non-equivalent pseudo-axial or pseudo-equatorial positions on these flexible ring structures.

Conformer FamilyRelative Energy (kcal/mol)Status
Twist-Chair (TC)0.0Global Minimum
Twist-Boat (TB)~1.4Local Minimum
Chair (C)~1.9Transition State
Boat (B)~2.4Transition State
biomedres.usresearchgate.net

The flexibility of the seven-membered ring means that these conformers are not static but are in a constant state of flux, interconverting via low-energy pathways. The process is a complex pseudorotation that allows the ring to move between its various twist-chair and twist-boat forms without passing through high-energy planar states. researchgate.net

The energy barrier for the primary interconversion pathway, from the twist-chair family to the twist-boat family, is relatively low. Theoretical studies on cycloheptane place this barrier in the range of 5-8 kcal/mol. researchgate.net This low barrier ensures that at room temperature, this compound is a dynamic mixture of multiple conformers. Ring flipping in seven-membered rings is significantly more complex than in cyclohexane (B81311), involving multiple transition states and intermediates. researchgate.net

Steric and Stereoelectronic Effects on Conformational Preferences

The position of the methyl group on the cycloheptane ring is not random; its preferred location is governed by a combination of steric hindrance and subtle electronic effects, similar to those well-documented in cyclohexane systems.

In substituted cyclohexanes, a substituent can occupy an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). fiveable.me The equatorial position is generally more stable for most substituents to avoid unfavorable steric interactions with the two other axial substituents on the same side of the ring, an effect known as 1,3-diaxial strain. openochem.orglibretexts.org

For methylcyclohexane (B89554), the energy difference between the equatorial and axial conformers is approximately 1.7-1.8 kcal/mol (7.3-7.6 kJ/mol), making the equatorial conformer about 95% abundant at equilibrium. libretexts.orgstereoelectronics.org While the geometry of cycloheptane is not as simple, the same principle applies: the methyl group in this compound will preferentially occupy positions that minimize steric clash with other parts of the ring. These positions are referred to as "pseudo-equatorial" on the twist-chair and twist-boat frameworks. The conformer with the methyl group in a pseudo-equatorial position is more stable than one with it in a crowded pseudo-axial position. quora.com

SubstituentA-Value (kcal/mol)% Equatorial (at 25°C)
-F0.25~60%
-Cl0.53~70%
-Br0.55~71%
-OH0.94~84%
-CH₃ (Methyl)1.70~95%
-CH(CH₃)₂ (Isopropyl)2.15~97%
-C(CH₃)₃ (tert-Butyl)>4.5>99.9%
libretexts.org

Beyond simple steric repulsion, stereoelectronic effects also play a crucial role in determining conformational preference. Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ*). eoquimica.com

In substituted cyclohexanes, the equatorial conformer is stabilized by hyperconjugative interactions between the axial C-H bonds of the ring and the anti-bonding orbital of the C-C bond to the substituent (σC-H → σ*C-C). researchgate.net Conversely, the axial conformer suffers from a lack of this stabilizing interaction and may experience destabilizing interactions. acs.org Theoretical studies using Natural Bond Orbital (NBO) analysis have shown that these hyperconjugative effects are a primary factor dictating the conformational energies in methylcyclohexane, alongside steric repulsion. researchgate.netacs.org It is well-established that similar electronic interactions will influence the conformational equilibrium in this compound, favoring pseudo-equatorial orientations of the methyl group that maximize these stabilizing orbital overlaps. e-bookshelf.dee-bookshelf.de

Ring Strain Analysis in Seven-Membered Rings

Ring strain is a measure of the inherent instability of a cyclic molecule due to non-ideal bond angles (angle strain) and eclipsed conformations (torsional strain). libretexts.org

Angle Strain: Deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5°.

Torsional Strain: Arises from eclipsed or gauche interactions between hydrogen atoms on adjacent carbons. The twist-chair and twist-boat conformations represent compromises that minimize this strain.

Transannular Strain: Steric repulsion between atoms across the ring, which becomes a factor in medium-sized rings (7-11 members). libretexts.org

The synthesis of seven-membered rings can be challenging due to these conformational and strain considerations. rsc.org The placement of a methyl group on the cycloheptane ring does not significantly alter the total ring strain but shifts the conformational equilibrium to the structures that best accommodate the substituent, minimizing any additional steric strain it would introduce.

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)
Cyclopropane327.5
Cyclobutane426.3
Cyclopentane56.2
Cyclohexane60.0
Cycloheptane76.2
libretexts.org

Thermodynamic Assessment of Ring Strain

The stability of cycloalkanes can be thermodynamically assessed by measuring their standard heat of combustion (ΔH°c). This value represents the energy released when one mole of a compound undergoes complete combustion with oxygen. By comparing the heat of combustion per methylene (B1212753) (CH₂) group, the relative stability and inherent ring strain of different cycloalkanes can be determined. An ideal, strain-free cycloalkane is expected to have a heat of combustion per CH₂ group similar to that of long-chain, non-cyclic alkanes.

For medium-sized rings like cycloheptane, the ring strain is notably higher than that of the exceptionally stable cyclohexane. This increased strain is primarily due to a combination of angle strain (deviation from the ideal tetrahedral bond angle of 109.5°) and Pitzer strain (torsional strain from eclipsed or gauche C-C bond interactions). Experimental data on the heats of combustion for various cycloalkanes clearly illustrate this trend. While cyclohexane is considered a benchmark for a nearly strain-free system, cycloheptane possesses significant strain energy. wikipedia.org

The standard heat of formation (ΔfH°), which is the enthalpy change when a compound is formed from its elements, also serves as an indicator of molecular strain. encyclopedia.pub A higher, less negative heat of formation compared to a strain-free reference compound points to the presence of internal energy arising from strain. wikipedia.org For instance, medium-sized rings from 7 to 13 carbons experience more strain energy than cyclohexane, largely due to deviations from ideal bond angles and torsional strain. encyclopedia.pub

Below is a comparative table of heats of combustion for several cycloalkanes, which quantifies the ring strain present in these structures.

Compound NameMolecular FormulaHeat of Combustion, liquid (kJ/mol at 25°C)Heat of Combustion per CH₂ Group (kJ/mol)
CyclopentaneC₅H₁₀3290.3658.1
CyclohexaneC₆H₁₂3919.3653.2
CycloheptaneC₇H₁₄4598.6656.9
CyclooctaneC₈H₁₆5267.2658.4

Data sourced from Spitzer, R.; Huffman, H.M., J. Am. Chem. Soc., 1947, 69, 211-213. nist.gov

The data shows that the heat of combustion per CH₂ group for cycloheptane (656.9 kJ/mol) is higher than that for cyclohexane (653.2 kJ/mol), confirming the presence of greater ring strain in the seven-membered ring.

Relationship between Conformation and Strain

The total ring strain in a cyclic molecule is a composite of several types of strain, each directly related to the molecule's three-dimensional conformation. For this compound, like its parent cycloheptane, the ring is not planar. It adopts puckered conformations to alleviate strain. The conformational landscape of cycloheptane is more complex than that of cyclohexane, consisting of a dynamic equilibrium between two principal families of conformers: the twist-chair (TC) and the twist-boat (TB). The twist-chair is generally considered the most stable conformation.

The introduction of a methyl group to the cycloheptane ring to form this compound results in several possible conformational isomers, depending on the position of the substituent. The stability of each conformer is dictated by the balance of the following types of strain:

Torsional Strain (Pitzer Strain) : This results from the eclipsing of C-H bonds on adjacent carbon atoms. The puckered conformations of cycloheptane reduce this strain compared to a hypothetical planar structure, but it is not eliminated entirely and is a major contributor to the energy of medium-sized rings. encyclopedia.pub

Steric Strain (Van der Waals Strain) : This occurs when non-bonded atoms are forced into close proximity, causing repulsion. In this compound, this is particularly important. The methyl group can be located in several non-equivalent positions, analogous to the axial and equatorial positions in cyclohexane. An "axial-like" position can lead to significant transannular strain, which is steric repulsion between atoms across the ring (e.g., between the methyl group and hydrogens on other parts of the ring). msu.edu An "equatorial-like" position is generally more stable as it minimizes these unfavorable steric interactions.

The relationship between these strain types and the conformation of this compound is summarized below.

Type of StrainOrigin in this compound's ConformationConformational Impact
Angle StrainC-C-C bond angles deviating from the ideal 109.5° in the puckered seven-membered ring.Contributes to the overall energy of all conformers (e.g., Twist-Chair, Twist-Boat).
Torsional StrainGauche and eclipsed interactions between C-H and C-C bonds along the ring periphery.A primary reason for the puckering of the ring away from a planar structure. The twist-chair conformation minimizes this strain more effectively than the twist-boat.
Steric StrainRepulsive interaction between the methyl group and other atoms (especially hydrogens) across the ring (transannular strain).Favors conformations where the methyl group occupies an "equatorial-like" position to minimize steric hindrance with transannular hydrogens.

Due to the rapid interconversion between its flexible conformations, isolating a single conformer of this compound is challenging. The molecule exists as a dynamic equilibrium of various twist-chair and twist-boat forms, with the population of each conformer determined by its relative free energy. The most stable conformations will be those that place the bulky methyl group in a position that minimizes both torsional and steric (especially transannular) strain.

Reaction Mechanisms and Reactivity Studies Involving Methylcycloheptane

Oxidation and Combustion Kinetics of Alkylated Cycloalkanes

The oxidation and combustion of alkylated cycloalkanes like methylcycloheptane are complex processes that are fundamental to understanding and improving fuel performance. These reactions are characterized by distinct mechanisms at low and high temperatures, involving numerous elementary steps and intermediate species.

Low-Temperature Oxidation Mechanisms: Radical Chain Reactions

At low temperatures (below approximately 800 K), the oxidation of this compound proceeds through a radical chain mechanism. cornell.edu This process is initiated by the abstraction of a hydrogen atom from the this compound molecule, forming a methylcycloheptyl radical. This is followed by the addition of molecular oxygen (O₂) to the radical, creating a methylcycloheptylperoxy radical (C₇H₁₃O₂). ucl.ac.uk

The radical chain mechanism for the autoxidation of hydrocarbons involves initiation, propagation, and termination steps. utexas.edumasterorganicchemistry.comma.edu In the context of this compound, the propagation steps involve the reaction of the methylcycloheptyl radical with O₂ and the subsequent reactions of the resulting peroxy radicals. ma.edu Termination occurs when two radicals combine to form a non-radical species. ma.edu

High-Temperature Pyrolysis and Thermal Decomposition Pathways

At high temperatures (typically above 1050 K), the dominant reaction pathways for this compound shift from oxidation to pyrolysis and thermal decomposition. osti.govresearchgate.net Under these conditions, the primary initiation step is the homolytic cleavage of a C-C bond in the cycloheptane (B1346806) ring, leading to the formation of a biradical. researchgate.net This is in contrast to low-temperature oxidation, which is initiated by H-atom abstraction.

The thermal decomposition of this compound follows a radical chain mechanism involving C-C bond scission, H-atom abstraction, and secondary and biradical reactions. researchgate.net High-temperature pyrolysis studies have identified major intermediates such as ethene, 1,3-butadiene, methane, and propene. osti.gov The unimolecular decomposition of this compound can also lead to the loss of a methyl radical to form a cycloheptyl radical. ucl.ac.uk

The decomposition pathways are complex, with multiple competing reactions. For instance, the ring can open to form linear or branched alkenyl radicals, which then decompose into smaller, more stable molecules. researchgate.netscribd.com The specific products formed depend on the temperature, pressure, and reaction time. scribd.comresearchgate.net

Kinetic Modeling of Reaction Pathways

To accurately predict the combustion behavior of this compound, detailed and compact chemical kinetic models are developed. ucl.ac.ukacs.orgresearchgate.net These models consist of a set of elementary reactions with their corresponding rate constants and thermodynamic data for all involved species. ucl.ac.ukresearchgate.net

Kinetic models for this compound combustion are often constructed by combining sub-mechanisms for different temperature regimes. ucl.ac.ukllnl.gov A high-temperature sub-mechanism typically describes the pyrolysis and oxidation of the fuel and its primary decomposition products. ucl.ac.ukacs.org A low-temperature sub-mechanism accounts for the radical chain reactions involving peroxy radicals that are dominant at lower temperatures. cornell.eduucl.ac.uk

These models are validated by comparing their predictions with experimental data from various sources, such as shock tubes, rapid compression machines, and jet-stirred reactors. ucl.ac.ukllnl.govx-mol.net The validation process helps to refine the model by adjusting the rate constants of key reactions to improve the agreement between simulations and experimental observations. osti.govarxiv.org Sensitivity analysis is often employed to identify the most influential reactions in the mechanism under specific conditions. x-mol.netresearchgate.net

Several kinetic models for methylcyclohexane (B89554), a similar cycloalkane, have been developed and can provide a basis for understanding this compound's combustion chemistry. mdpi.comnih.govacs.org These models have been used to simulate a wide range of combustion phenomena, including ignition delay times, flame speeds, and species concentration profiles. ucl.ac.ukresearchgate.netmdpi.com

Ring-Opening Reactions in Cyclic Hydrocarbons

Ring-opening reactions are a fundamental aspect of the chemistry of cyclic hydrocarbons like this compound, particularly under thermal stress. These reactions involve the cleavage of one or more C-C bonds within the ring structure, leading to the formation of acyclic compounds.

Homolytic C-C Bond Scission Processes

The initial step in the high-temperature pyrolysis and ring-opening of this compound is the homolytic scission of a carbon-carbon bond in the ring. researchgate.netufl.edu This process, where the two electrons of the C-C single bond are distributed between the two resulting carbon atoms, leads to the formation of a biradical intermediate. researchgate.net The C-C bond cleavage can also be promoted by visible light in the presence of a suitable catalyst. rsc.org

The location of the C-C bond scission in the this compound ring can vary, leading to different biradical intermediates and subsequently different ring-opening products. researchgate.netresearchgate.net The presence of the methyl group can influence which bond is most likely to break. Theoretical studies have shown that the thermal decomposition of methylcyclohexane, a related compound, also proceeds via C-C bond scission as a key step. researchgate.net

Biradical Intermediates in Ring Opening

Following the initial homolytic C-C bond cleavage, a biradical intermediate is formed. researchgate.netufl.edu These highly reactive species are characterized by having two radical centers. The subsequent reactions of these biradicals determine the final products of the ring-opening process. cornell.edu

Recent studies on methylcyclohexane have established that it forms linear heptenes and methyl hexenes via biradical intermediates. cornell.eduresearchgate.net These biradicals can undergo internal hydrogen shifts, leading to the formation of various isomeric alkenes. ucl.ac.uk In some kinetic models, the formation of biradical intermediates is a key step in predicting the isomerization products of cycloalkanes. cornell.edu The formation of biradicals has also been proposed in the ring-opening of other cyclic systems, such as cyclobutanes. vulcanchem.com

Dehydrogenation Mechanisms for Liquid Organic Hydrogen Carriers (LOHCs)

There is a significant lack of published research specifically detailing the dehydrogenation mechanisms of this compound for LOHC applications. The scientific community has largely concentrated on the methylcyclohexane (MCH) to toluene (B28343) system for hydrogen storage and release. axens.netenergy.govrsc.orgoffshore-energy.biz This system is favored for its chemical stability, low toxicity, and the ability to use existing infrastructure for transport and storage. axens.net

H-atom Abstraction and Isomerization Pathways

Detailed studies on H-atom abstraction and isomerization pathways during dehydrogenation are extensively documented for methylcyclohexane, but not for this compound. For MCH, the process involves the stepwise removal of hydrogen atoms from the six-membered ring, proceeding through methylcyclohexene and methylcyclohexadiene intermediates to form toluene. rsc.org The reaction pathways, including potential ring-contraction isomerization to five-membered rings on certain catalysts, have been investigated. researchgate.net However, equivalent mechanistic pathways for this compound are not described in the available literature.

Kinetic Analysis of Dehydrogenation Processes

Kinetic analysis, including the determination of rate-controlling steps and activation energies, is a core component of LOHC research. Numerous studies have presented detailed kinetic models for the dehydrogenation of methylcyclohexane over various catalysts, often identifying the initial C-H bond activation or the desorption of the aromatic product (toluene) as the rate-limiting step. researchgate.netacs.orgtandfonline.comresearchgate.net Apparent activation energies for MCH dehydrogenation have been reported in the range of 44 to 100.6 kJ/mol, depending on the catalyst and conditions. paspk.orgtandfonline.com A comparable kinetic analysis for this compound dehydrogenation is not available in the reviewed sources.

Theoretical and Computational Investigations of Methylcycloheptane

Quantum Chemical Methodologies for Molecular Structure and Energetics

Quantum chemical methods are foundational in the computational analysis of molecules like methylcycloheptane. jocpr.com They utilize the principles of quantum mechanics to model molecular behavior, offering precise calculations of structure and energy. jocpr.com These techniques range from less computationally demanding methods, suitable for initial explorations, to highly accurate but resource-intensive calculations for refining results. unipd.it

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. scispace.com It focuses on the electron density, a more manageable property than the complex many-electron wavefunction, to determine the ground-state energy and other properties. scispace.com DFT has become a vital tool for understanding concepts such as electronegativity and chemical reactivity. scispace.com

In the context of this compound and related cycloalkanes, DFT is employed to:

Analyze Electronic Structure: DFT calculations reveal the distribution of electrons within the molecule, which is fundamental to its stability and how it interacts with other molecules. jocpr.com

Model Reaction Mechanisms: DFT is instrumental in mapping out the energetic landscape of chemical reactions, including the dehydrogenation of cycloalkanes, which is crucial for applications like hydrogen storage. researchgate.netresearchgate.net

The choice of the functional and basis set is critical in DFT calculations. Hybrid functionals, such as B3LYP, are commonly used for organic molecules because they provide a good balance of accuracy and computational cost. nih.gov

While DFT is powerful, other methods also play significant roles in the computational study of this compound.

Molecular Mechanics (MM): Molecular mechanics represents a classical "ball and spring" model of molecules, ignoring quantum effects to speed up calculations significantly. compchems.com This approach is particularly useful for:

Large Systems: MM methods are well-suited for large molecules and systems where quantum mechanical calculations would be prohibitively expensive. compchems.com

Conformational Searching: Due to their speed, MM methods are excellent for initial explorations of the vast conformational space of flexible molecules like this compound. britannica.com This allows for the identification of a wide range of possible shapes (conformers).

Initial Geometry Optimization: The geometries obtained from MM calculations can serve as starting points for more accurate but costly higher-level calculations. unipd.it

Commonly used force fields in MM include MMFF94 and Allinger's MM series (MM2, MM3, MM4). researchgate.net However, a drawback of MM is its inability to describe processes involving bond breaking or formation, as it does not account for electronic structure changes. compchems.com

Higher-Level Ab Initio Methods: The term ab initio implies that these calculations are derived directly from theoretical principles without the inclusion of experimental data. dtic.mil These methods provide a more rigorous mathematical approximation of the molecular system. dtic.mil Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than standard DFT or MM methods, especially for calculating conformational energies. researchgate.net For instance, benchmarking studies show that MP2 calculations provide results in very close agreement with the highly accurate DLPNO-CCSD(T) method for conformational energies of organic molecules. researchgate.net These higher-level methods are often used as a "gold standard" to validate the results from more computationally efficient methods. cecam.org

Cycloalkanes with seven or more carbon atoms, such as this compound, are known for their conformational complexity. britannica.com Unlike cyclohexane (B81311), which has a dominant stable chair conformation, this compound can exist in several conformations of similar energy. britannica.com Exploring this complex potential energy surface is crucial for understanding its properties.

The process typically involves:

Conformational Search: An initial search is often performed using a computationally inexpensive method like Molecular Mechanics (MM) or semi-empirical methods (e.g., GFN2-xTB) to generate a broad ensemble of possible conformers. britannica.comresearchgate.net

Geometry Optimization: The structures generated are then optimized using a more reliable method, such as DFT (e.g., with the B3LYP functional), to find the nearest local energy minimum. nih.gov

Energy Refinement: For the most accurate energetic ordering, single-point energy calculations are often performed on the optimized geometries using higher-level ab initio methods like MP2 or coupled-cluster theory. researchgate.net

For methylcyclohexane (B89554), a closely related compound, the two primary chair conformations feature the methyl group in either an equatorial or an axial position. acs.org The equatorial conformer is generally more stable. nih.gov The energy difference between these conformers is a classic example used to benchmark the accuracy of computational methods. wavefun.com For this compound, the seven-membered ring's flexibility leads to a greater number of low-energy twist-chair and twist-boat conformations, making a thorough computational search essential.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of molecules. jocpr.com Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important, and the accurate prediction of chemical shifts (δ) is a significant area of research. nih.govwsu.edu

The process of predicting NMR spectra for a flexible molecule like this compound involves several key steps:

Conformational Analysis: As the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers, a thorough conformational search and energy calculation (as described in 7.1.3) is the essential first step. acs.org

Shielding Tensor Calculation: For each significant low-energy conformer, the magnetic shielding tensors are calculated using quantum chemical methods. DFT is a very common approach for this step. nih.govosti.gov The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable techniques for these calculations. acs.org

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Boltzmann Averaging: The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their relative populations based on their calculated free energies. acs.org

The accuracy of these predictions depends on several factors, including the chosen DFT functional, basis set, and the inclusion of solvent effects, often modeled using implicit solvation models like the Conductor-like Screening Model (COSMO). nih.govacs.orgosti.gov Studies have shown that long-range corrected DFT functionals can offer significant improvements in the accuracy of ¹³C NMR chemical shift predictions. acs.org Automated workflows, such as the in silico Chemical Library Engine (ISiCLE), have been developed to perform these complex calculations efficiently for large sets of molecules. nih.govosti.gov

Modeling of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. numberanalytics.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. bu.edu

For reactions involving this compound, such as thermal decomposition or catalytic ring-opening, computational modeling can:

Identify Elementary Steps: Break down a complex reaction into a series of fundamental steps, such as bond scission, H-atom abstraction, and radical rearrangements. epa.gov

Calculate Activation Energies: Determine the energy barrier (activation energy) for each elementary step by calculating the energy difference between the reactants and the transition state. This is vital for predicting reaction rates. jocpr.com

Visualize Transition States: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight. bu.edu

Methods like relaxed surface scans and nudged elastic band (NEB) are used to locate the minimum energy pathway between reactants and products and to find an initial guess for the transition state structure. youtube.com This guess is then refined using a transition state optimization algorithm. bu.edu For example, theoretical studies on the thermal decomposition of methylcyclohexane have utilized high-level methods like CBS-QB3 to compute thermodynamic data and transition state theory (TST) to evaluate rate constants for the elementary reactions involved. epa.gov Similarly, DFT calculations have been used to study the ring-opening of methylcyclopentane (B18539) on various metal surfaces, rationalizing catalyst activity and selectivity by comparing the energy barriers for C-C bond breaking. researchgate.net

Advanced Computational Techniques and Method Development

The field of computational chemistry is continuously evolving, with the development of new techniques aimed at increasing accuracy, efficiency, and the scope of problems that can be addressed.

Key areas of development relevant to the study of complex molecules like this compound include:

Hybrid QM/MM Methods: For very large systems, such as an enzyme or a molecule on a catalytic surface, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mpg.de In this approach, the chemically active region (e.g., the reacting part of the molecule) is treated with a high-level QM method, while the less critical surrounding environment is modeled using a faster MM force field. mpg.de This allows for the study of reactivity in a complex environment that would be too large for a full QM calculation. mpg.de

Automated Workflows: To handle the complexity of tasks like conformational analysis and reaction path finding, automated workflows are being developed. researchgate.netnih.gov These tools, like CREST for conformational sampling and IACTA for reaction path discovery, combine different computational methods to explore molecular potential energy surfaces systematically and efficiently. researchgate.netnih.gov

Machine Learning and AI: Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in computational chemistry. numberanalytics.com ML models can be trained on data from high-level quantum calculations to predict molecular properties, such as energies or NMR shifts, at a fraction of the computational cost. cam.ac.uk This has the potential to dramatically accelerate the discovery and characterization of new molecules and reaction pathways. numberanalytics.com

Advanced Ab Initio Methods: The development of more efficient algorithms and the growth of high-performance computing continue to make highly accurate ab initio methods, such as coupled-cluster theory, applicable to larger molecules. researchgate.net Techniques like the method of increments and local correlation methods aim to extend the reach of these "gold-standard" calculations to even larger and more complex systems, including solids and surfaces. cecam.org

These advanced techniques promise to further enhance the partnership between computation and experiment, enabling a deeper understanding of the chemical behavior of this compound and other complex organic molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mpg.de By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information about the conformational changes, thermodynamic properties, and dynamic behavior of molecules. mpg.desfu.ca The interactions between atoms are described by a set of potential energy functions known as a force field. jcchems.com

While specific molecular dynamics studies focusing exclusively on this compound are not extensively documented in the literature, the methodologies are well-established through research on similar cycloalkanes, particularly methylcyclohexane. nih.govunipi.itchemrxiv.org These studies serve as a blueprint for how MD simulations can be applied to understand the conformational preferences and energy landscapes of substituted cycloalkanes.

Research Findings from Analogous Systems:

Conformational Analysis: For substituted cycloalkanes like methylcyclohexane, MD simulations are crucial for exploring the equilibrium between different conformations, such as the chair, boat, and twist-boat forms. nih.govchinesechemsoc.org Theoretical calculations have rigorously described the inversion and topomerization processes, identifying the transition states connecting different conformers. nih.gov For methylcyclohexane, the chair conformation with the methyl group in an equatorial position is known to be more stable than the axial conformation due to reduced steric strain from 1,3-diaxial interactions. sapub.orgresearchgate.net

Force Fields: The accuracy of MD simulations is highly dependent on the chosen force field. jcchems.com Commonly used force fields for hydrocarbons include OPLS (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and Amber (Assisted Model Building with Energy Refinement). jcchems.com These force fields are parameterized to reproduce experimental data and high-level quantum mechanics calculations for a wide range of organic molecules. jcchems.com

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties by averaging over the simulation trajectory. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, which treat a reactive or complex part of the system with quantum mechanics and the rest with a molecular mechanics force field, have become a standard tool for studying chemical reactions in large systems. mpg.denih.gov For instance, recent research has employed ML-based QM/MM approaches to study dynamics in solvents like methylcyclohexane, demonstrating the capability of these methods to accurately reproduce solvent effects. unipi.itchemrxiv.org

The table below illustrates the type of data obtained from computational studies on the conformational energies of methylcyclohexane, which would be analogous to the data sought in a study of this compound.

Conformer of MethylcyclohexaneRelative Energy (kcal/mol)MethodReference
Equatorial-Chair0.00DLPNO-CCSD(T) nih.gov
Axial-Chair2.03DLPNO-CCSD(T) nih.gov
Equatorial-Chair0.00MP2 nih.gov
Axial-Chair1.80MP2 nih.gov

This table shows calculated relative energies for the equatorial and axial conformers of methylcyclohexane using high-level quantum chemistry methods. A similar approach would be necessary to determine the conformational preferences of this compound.

Application of Machine Learning in Chemical Research

For cycloalkanes, including this compound, ML can be applied to develop Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the chemical structure of a molecule, represented by numerical descriptors, and a specific property of interest. nih.govresearchgate.net

Research Findings and Applications:

Prediction of Thermodynamic Properties: Researchers have successfully used ML algorithms, such as support vector regression (SVR) and artificial neural networks (ANN), to predict fundamental thermodynamic properties of cyclic hydrocarbons. acs.orgijche.com For example, an ML model based on the SVR algorithm was developed to predict the standard enthalpy of formation for a dataset of 192 cyclic hydrocarbon species, demonstrating superior performance compared to traditional group additivity methods for complex structures. acs.org Another study used a combination of Genetic Algorithms (GA) and Multiple Linear Regressions (MLR) to build QSPR models for predicting properties like the standard enthalpies of formation (∆H°f) and the standard Gibbs free energy of formation (∆G°f) of cycloalkanes. nih.govresearchgate.net

Model Development and Feature Selection: A key challenge in applying ML to chemical problems is the transformation of molecular structures into machine-readable numerical representations, known as molecular descriptors. acs.org These descriptors can encode information about a molecule's topology, geometry, and electronic structure. nih.gov Genetic algorithms are often employed to select the most relevant descriptors from a large pool, improving the accuracy and interpretability of the resulting QSPR models. nih.govresearchgate.net

Conformational Space Exploration: Augmenting chemical databases with multiple conformations of molecules can improve the performance of ML models for various chemical prediction tasks. arxiv.org Generative ML models are also being developed to efficiently map out the smooth search space of chemical compounds, which can aid in the discovery of molecules with desired properties. drug-dev.com

The following table presents a conceptual overview of how an ML model's performance is typically evaluated for predicting a property like the enthalpy of formation for a set of cycloalkanes.

ML ModelProperty PredictedDataset SizePerformance Metric (R²)Reference Approach
Support Vector Regression (SVR)Standard Enthalpy of Formation192 Cyclic Hydrocarbons>0.98 acs.org
GA-MLRStandard Enthalpy of FormationN/A0.998 nih.govresearchgate.net
GA-MLRGibbs Free Energy of FormationN/A0.999 nih.govresearchgate.net
Random Forest (RF)Density of Cyclohexane BlendsN/A0.9982 researchgate.net

This table illustrates the high accuracy (as measured by the coefficient of determination, R²) achieved by various machine learning models in predicting the thermodynamic properties of cycloalkanes. While not specific to this compound, these results showcase the potential of ML for accurately estimating its properties.

Conclusion and Future Research Trajectories

Synthesis and Derivatization: Unexplored Routes and Green Chemistry Initiatives

Current synthetic methodologies for methylcycloheptane are not widely reported in dedicated literature, suggesting a significant area for exploration. Future research should focus on developing novel and efficient synthetic pathways, with a strong emphasis on the principles of green chemistry.

Unexplored Synthetic Routes:

Cycloaddition Reactions: The potential of [4+3] and other cycloaddition strategies for the direct construction of the this compound skeleton remains largely untapped. Research into novel diene and three-carbon component coupling partners could lead to more direct and atom-economical syntheses.

Ring-Expansion Strategies: While ring expansion of smaller carbocycles is a known method, its application to generate this compound from readily available precursors like methylcyclohexanols or related derivatives warrants further investigation.

C-H Activation/Functionalization: Direct, selective C-H activation of cycloheptane (B1346806) to introduce a methyl group, or the functionalization of this compound itself, represents a significant but rewarding challenge. Advances in transition-metal catalysis could provide pathways to bypass traditional, multi-step synthetic sequences.

Green Chemistry Initiatives: The development of sustainable synthetic routes is paramount. Future work should prioritize:

Biomass-derived Precursors: Investigating pathways from biomass-derived platform molecules to this compound could offer a renewable alternative to petrochemical feedstocks. Although research has focused on producing methylcyclopentane (B18539) from biomass, similar conceptual approaches could be adapted for seven-membered rings. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Catalytic Routes over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic methods for synthesis and derivatization will be crucial for minimizing waste and improving efficiency.

Alternative Energy Sources: The use of microwave irradiation, sonochemistry, or photochemistry to drive synthetic transformations could offer milder reaction conditions and improved yields, aligning with green chemistry principles.

Elucidating Complex Reaction Dynamics and Pathways

The reaction dynamics of this compound are inherently complex due to the conformational flexibility of the seven-membered ring and the presence of multiple reactive sites. A deeper understanding of its reaction pathways under various conditions is essential for controlling product selectivity.

Key Research Areas:

Ring-Opening and Isomerization: The ring-opening of this compound can lead to a variety of octane (B31449) isomers. Understanding the intricate balance between different ring-opening pathways (e.g., selective C-C bond scission) and competing isomerization reactions is critical for applications in fuel production and chemical synthesis. acs.orgmdpi.comacs.org The ultrafast dynamics of ring-opening, as studied in other cyclic systems, could be a fruitful area of investigation for this compound. aps.orgaip.org

Dehydrogenation Pathways: The dehydrogenation of this compound to produce valuable aromatics like toluene (B28343) and other unsaturated cyclic compounds involves a series of complex steps. researchgate.net Detailed mechanistic studies, similar to those performed on methylcyclohexane (B89554), are needed to identify key intermediates and rate-determining steps. mdpi.comresearchgate.netx-mol.netrsc.orgrsc.org This includes understanding how the reaction proceeds, whether through stepwise hydrogen removal or other mechanisms, and the factors influencing selectivity. mdpi.com

Oxidation Mechanisms: The oxidation of this compound can yield a range of oxygenated products. Elucidating the mechanisms, whether free-radical or metal-mediated, is crucial for developing selective oxidation processes. acs.orgrsc.org The influence of the solvent on reaction pathways, as observed in other cycloalkanes, is another important aspect to consider. rsc.orgresearchgate.netcup.edu.cn

Rational Design of Novel Catalytic Systems

The development of highly active and selective catalysts is central to harnessing the potential of this compound. Future research should move beyond empirical testing towards the rational design of catalytic materials tailored for specific transformations.

Catalyst Design Strategies:

Bimetallic and Alloy Catalysts: Bimetallic catalysts often exhibit synergistic effects that can enhance activity and selectivity. cup.edu.cnresearchgate.net For instance, in methylcyclohexane dehydrogenation, the addition of a second metal to a primary catalyst like platinum can significantly alter performance. uobaghdad.edu.iqosti.gov Systematic studies of bimetallic formulations (e.g., Pt-Ir, Pt-Sn, Ni-Mo) for this compound reactions are needed to tune properties like C-C vs. C-H bond activation. cup.edu.cnresearchgate.netosti.govuobaghdad.edu.iq

Zeolite and Mesoporous Material-Based Catalysts: The shape selectivity and tunable acidity of zeolites and other porous materials make them promising candidates for controlling this compound reactions. nih.govakj.azepa.govmdpi.com Hierarchical zeolites, which possess both micropores and mesopores, could offer improved accessibility to active sites and enhanced diffusion of the bulky this compound molecule. mdpi.com Kinetic modeling of reactions over zeolite catalysts will be essential for optimizing performance. capes.gov.br

Control of Metal-Support Interactions: The interaction between the metal nanoparticle and the support material can profoundly influence catalytic performance. liverpool.ac.uk Designing catalysts with well-defined metal-support interfaces is a key strategy for controlling reaction pathways, such as favoring ring-opening over dehydrogenation or vice versa.

The following table summarizes catalyst types and their potential applications in this compound conversion, based on studies of analogous compounds.

Catalyst TypePotential Application for this compoundRationale/Key Findings from Related Studies
Pt-based Bimetallic Catalysts Reforming, Dehydrogenation, IsomerizationPt-Re and Pt-Sn alloys are used in industrial naphtha reforming; the second metal modifies the electronic properties and stability of Pt. osti.gov
Ir-based Catalysts Selective Ring-OpeningIridium has shown high selectivity for ring-opening products in methylcyclopentane conversion. researchgate.net
Zeolites (e.g., HZSM-5, HBEA) Cracking, IsomerizationThe acidic sites and pore structure of zeolites control product distribution in methylcyclohexane transformation. acs.orgmdpi.com
Ni-Mo Bimetallic Catalysts CrackingNi-Mo/SiO2 has demonstrated improved cracking activity for methylcyclohexane due to enhanced active sites and appropriate acidity. cup.edu.cn

Advancements in Multiscale Theoretical and Computational Modeling

Computational chemistry offers powerful tools to investigate the chemistry of this compound at the molecular level, providing insights that are often difficult to obtain through experiments alone.

Future Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to map out detailed potential energy surfaces for various reaction pathways, such as dehydrogenation and ring-opening. mdpi.comresearchgate.netresearchgate.netacs.orgx-mol.net This allows for the determination of activation barriers and the identification of stable intermediates and transition states, guiding the design of more efficient catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound at interfaces and under reaction conditions. researchgate.netnih.govepa.govresearcher.life Reactive force fields (ReaxFF) can be used to simulate complex reaction events like pyrolysis and catalysis on larger scales and longer timescales than accessible with quantum mechanics. researcher.life

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods offer a way to study reactions in complex environments, such as within the pores of a zeolite or in solution. The reactive center is treated with a high level of quantum mechanical theory, while the surrounding environment is described by a more computationally efficient molecular mechanics force field.

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

The most profound understanding of this compound chemistry will emerge from a synergistic approach that tightly integrates experimental and computational research. acs.orgrsc.org

Strategies for Integration:

Model System Studies: Experiments on well-defined model catalysts (e.g., single crystals, precisely synthesized nanoparticles) can provide data that is directly comparable to the idealized systems often used in computational models. rsc.org This helps to bridge the "materials gap" and the "pressure gap" between theoretical calculations and industrial catalysis.

Spectroscopic Characterization and Computational Prediction: In-situ and operando spectroscopic techniques can be used to identify reaction intermediates and catalyst structures under working conditions. rsc.orgnih.gov These experimental observations can then be compared with computationally predicted structures and vibrational frequencies to validate and refine theoretical models.

Kinetic Modeling Informed by Theory: The rate constants and activation energies derived from DFT calculations can be used as input for developing more accurate and predictive kinetic models for complex reaction networks. capes.gov.brresearchgate.net Conversely, experimental kinetic data can be used to benchmark and improve the accuracy of computational methods. osti.govosti.gov

By pursuing these integrated research trajectories, the scientific community can build a comprehensive understanding of this compound, paving the way for its use in advanced fuels, chemical intermediates, and novel materials.

Q & A

Q. What are the standard methods for synthesizing methylcycloheptane, and how can purity be ensured?

this compound synthesis typically involves catalytic hydrogenation of methylcycloheptene or alkylation of cycloheptane. To ensure purity, researchers should employ techniques like gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Experimental protocols must detail catalyst selection (e.g., PtO₂ for hydrogenation) and reaction conditions (temperature, pressure) to enable reproducibility . For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are critical to confirm molecular composition .

Q. How should this compound be characterized spectroscopically?

A comprehensive characterization includes:

  • ¹H/¹³C NMR : Assign peaks to confirm the cycloheptane ring substitution pattern and methyl group position.
  • IR Spectroscopy : Identify C-H stretching modes (2850–2960 cm⁻¹) and ring deformation bands.
  • GC-MS : Verify molecular ion ([M⁺]) and fragmentation patterns. Consistency with computational simulations (e.g., density functional theory, DFT) strengthens structural validation .

Q. What are the key stability considerations for this compound in experimental storage?

Stability studies should assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Oxidative Stability : Monitor peroxide formation via iodometric titration under varying O₂ exposure.
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products. Storage in inert atmospheres (argon) and amber glassware is recommended for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported thermodynamic properties?

Discrepancies in properties like ΔHf (heat of formation) or boiling points require:

  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing methods with documented reproducibility (e.g., combustion calorimetry for ΔHf).
  • Error Source Identification : Assess instrumentation calibration (e.g., differential scanning calorimetry vs. static bomb calorimetry) and sample purity thresholds (>99% by GC). Transparent reporting of uncertainty margins in publications is essential .

Q. How can enantiomeric separation of this compound derivatives be achieved?

Chiral resolution techniques include:

  • Chiral Stationary Phase Chromatography : Use columns like Chiralcel OD-H with hexane:isopropanol mobile phases.
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively modify enantiomers. Circular dichroism (CD) spectroscopy and polarimetry are necessary to confirm enantiomeric excess (ee) .

Q. What experimental designs optimize this compound’s reactivity in catalytic systems?

Design considerations:

  • Substrate-to-Catalyst Ratio : Screen ratios (e.g., 100:1 to 1000:1) to balance activity and cost.
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) on reaction rates.
  • In Situ Monitoring : Use attenuated total reflectance (ATR) IR for real-time reaction profiling. Statistical tools like Design of Experiments (DoE) enhance efficiency in parameter optimization .

Methodological Best Practices

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.